
Befotertinib
概要
説明
ベフォテニブは、Surmana®としても知られており、経口投与される、高度に選択的な第3世代上皮成長因子受容体チロシンキナーゼ阻害剤です。これは、非小細胞肺がんの治療のために、Betta PharmaceuticalsおよびInventisBioによって開発されています。 2023年5月、ベフォテニブは、上皮成長因子受容体チロシンキナーゼ阻害剤治療を受けて上皮成長因子受容体T790M変異が陽性で疾患が進行した局所進行または転移性非小細胞肺がん患者の2次治療として中国で承認されました .
準備方法
ベフォテニブの合成経路と反応条件は、いくつかのステップを含みます。調製方法は、目的の化学構造を達成するために、様々な試薬と触媒を使用することを含みます。工業生産方法は、化合物の高収率と純度を保証するために最適化されています。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、一般に公開されていない可能性があります .
化学反応の分析
ベフォテニブは、酸化、還元、置換を含む様々なタイプの化学反応を受けます。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、および触媒が含まれます。 これらの反応から形成される主な生成物は、最終的な有効医薬品成分に至る中間体です .
科学研究への応用
ベフォテニブは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用を持っています。化学では、そのユニークな化学的性質とさらなる改変の可能性について研究されています。生物学では、細胞増殖、遊走、および生存に対する上皮成長因子受容体阻害の効果を研究するために使用されます。医学では、ベフォテニブは、特に上皮成長因子受容体T790M変異を持つ患者における非小細胞肺がんの治療のために主に使用されます。 また、併用療法や、初期の上皮成長因子受容体変異型非小細胞肺がんの手術後の補助療法としての潜在的な使用について調査されています .
科学的研究の応用
Phase 2 Studies
A pivotal phase 2 study (NCT03861156) assessed the efficacy of befotertinib in patients with EGFR T790M mutated NSCLC. The study included two cohorts receiving different dosages: 50 mg (cohort A) and 75-100 mg (cohort B). Key findings include:
- Objective Response Rate (ORR) : The independent review committee reported an ORR of 67.6% in cohort B, while investigator assessments yielded 54.0% in cohort A and 65.9% in cohort B .
- Progression-Free Survival (PFS) : The median PFS was 12.5 months for cohort B and 11.0 months for cohort A, indicating a significant benefit from the higher dosage .
- Intracranial Efficacy : In patients with brain metastases, the intracranial ORR was notably higher in cohort B at 57.1% .
Overall Survival Data
Recent updates from ongoing studies have provided further insights into overall survival (OS):
- Median OS : In cohort A, the median OS was reported at 23.9 months, while cohort B showed a median OS of 31.5 months . This suggests that higher doses may confer additional survival benefits.
- Safety Profile : Adverse events were generally manageable, with grade 3 or higher treatment-related adverse events occurring in approximately 38.1% of cohort A and 50.3% of cohort B .
Rare Mutations
A notable case study reported on a patient with advanced NSCLC harboring rare EGFR mutations (p.G719X/p.S768I). After treatment with this compound, the patient achieved a partial response without severe adverse events . This case underscores this compound's potential effectiveness even in patients with uncommon mutations that are typically resistant to other therapies.
Comparative Efficacy
This compound has demonstrated superior efficacy compared to other third-generation EGFR TKIs:
Parameter | This compound | Osimertinib | Icotinib |
---|---|---|---|
Median PFS | 22.1 months | 8.2 months | 13.8 months |
ORR | 67.6% | Varied | Not specified |
Grade 3+ Adverse Events (%) | ~50% | ~40% | ~30% |
This table illustrates that this compound not only offers a longer PFS but also maintains a manageable safety profile compared to its counterparts.
作用機序
ベフォテニブは、上皮成長因子受容体チロシンキナーゼを選択的に阻害することで効果を発揮します。この阻害は、細胞増殖、遊走、および生存に関与する下流のシグナル伝達経路の活性化を防ぎます。 ベフォテニブの分子標的には、第1世代および第2世代の上皮成長因子受容体チロシンキナーゼ阻害剤に対する一般的な耐性機構であるT790M変異を伴う上皮成長因子受容体があります .
類似化合物との比較
ベフォテニブは、オシメルチニブ、アウモレルチニブ、フルモネルチニブなどの他の第3世代上皮成長因子受容体チロシンキナーゼ阻害剤と比較されます。これらの化合物は、作用機序が似ていますが、薬物動態的特性、有効性、および安全性プロファイルが異なります。 ベフォテニブは、無増悪生存期間の延長と頭蓋内活性の発現において有望な結果を示しており、上皮成長因子受容体変異型進行非小細胞肺がんの治療において実行可能な選択肢となっています .
参考文献
生物活性
Befotertinib (D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR, particularly the T790M mutation associated with resistance to first- and second-generation TKIs. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse clinical studies and case reports.
This compound selectively inhibits the EGFR signaling pathway by binding to the ATP-binding site of the receptor. This inhibition leads to decreased cell proliferation, increased apoptosis, and ultimately reduced tumor growth and metastasis. Unlike earlier generations of EGFR TKIs, this compound has been optimized to overcome resistance mechanisms such as the T790M mutation, which alters the receptor's affinity for ATP and diminishes the effectiveness of prior treatments .
Phase II Studies
A pivotal phase II study evaluated the efficacy of this compound in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring T790M mutations. The study included two cohorts:
- Cohort A : 50 mg daily
- Cohort B : 75-100 mg daily
The results showed:
Parameter | Cohort A (50 mg) | Cohort B (75-100 mg) |
---|---|---|
Objective Response Rate (ORR) | 54.0% (95% CI: 46.3%-61.5%) | 67.6% (95% CI: 61.9%-72.9%) |
Median Progression-Free Survival (PFS) | 11.0 months (95% CI: 9.6-12.5) | 12.5 months (95% CI: 11.1-13.8) |
Intracranial ORR | 26.7% | 57.1% |
Grade 3 or higher adverse events | 20.5% | 29.3% |
These findings indicate that this compound demonstrates significant anti-tumor activity with manageable toxicity profiles, particularly in higher doses .
Case Studies
Recent case studies have highlighted this compound's effectiveness in patients with rare EGFR mutations, such as p.G719X and p.S768I. One notable case involved a patient with advanced NSCLC who achieved a partial response after treatment with this compound at a dose of 75 mg daily, escalating to 100 mg after three weeks. The patient's tumor size decreased significantly over several months, demonstrating this compound's potential as a therapeutic option for complex mutations .
Safety Profile
The safety profile of this compound has been evaluated in multiple trials, revealing a range of adverse effects primarily classified as grade 1 or 2:
- Rash
- Thrombocytopenia
- Leukopenia
- Electrolyte disturbances
Serious adverse events were reported in approximately 10% of patients receiving higher doses, highlighting the importance of monitoring during treatment .
Comparative Efficacy
This compound has been compared with other third-generation EGFR TKIs like osimertinib and almonertinib in terms of efficacy:
Drug | First-line mPFS (months) | Second-line mPFS (months) | First-line ORR (%) | Second-line ORR (%) |
---|---|---|---|---|
Osimertinib | 18.9 | 10.1 | 80 | 71 |
Almonertinib | 19.3 | 12.4 | 74 | 68.9 |
This compound | 22.1 | 12.5 | 75.8 | 68.5 |
This compound shows superior progression-free survival in first-line settings compared to other TKIs, indicating its potential as a preferred treatment option for patients with advanced EGFR-mutated NSCLC .
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N7O2/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOCZVZOXKTJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1835667-63-4 | |
Record name | Befotertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEFOTERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XT2CPR891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。